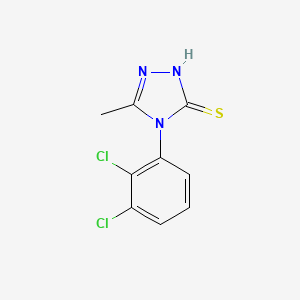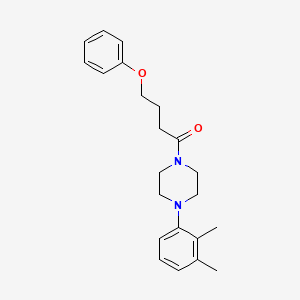![molecular formula C18H13N3O B4617928 5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
説明
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds involves various methodologies, including one-pot condensation reactions, cyclization of hydrazides, and oxidative cyclization methods. For instance, the synthesis of pyrrolyl 1,3,4-oxadiazole derivatives has been achieved through condensation and cyclization reactions, demonstrating the versatility of synthetic approaches for these heterocyclic compounds (Joshi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-oxadiazole derivatives often involves spectroscopic methods, including NMR, IR, and mass spectrometry. The structural characterization confirms the presence of the oxadiazole ring and its substitution patterns. The analysis of related compounds, such as 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, provides insights into the molecular structure and confirmation via IR, 1H NMR, and mass spectrometry (Kharchenko et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazole derivatives includes their participation in various organic reactions, such as nucleophilic substitution and coupling reactions. These reactions are pivotal for functionalizing the oxadiazole ring and introducing diverse substituents, enhancing the compound's chemical properties.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on polymorphism of related compounds reveal the impact of molecular packing and intermolecular interactions on the physical properties (Shishkina et al., 2019).
科学的研究の応用
Therapeutic Applications and Drug Development
Oxadiazole derivatives, including 5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development:
Anticancer Activity : Oxadiazole derivatives have been identified as potent anticancer agents, with mechanisms of action including enzyme inhibition, apoptosis induction, and cell cycle arrest. The structural feature of the oxadiazole ring facilitates effective binding with various biological targets, contributing to its anticancer efficacy (Verma et al., 2019).
Antimicrobial and Antifungal Properties : These compounds have shown significant antimicrobial and antifungal activities, attributed to their ability to interact with bacterial and fungal cell components, disrupting their function and leading to cell death (Glomb & Świątek, 2021).
Anti-inflammatory and Analgesic Effects : The oxadiazole nucleus has been associated with anti-inflammatory and analgesic activities, offering potential for the development of new treatments for inflammatory diseases and pain management (Bala, Kamboj, & Kumar, 2010).
Materials Science and Organic Electronics
Oxadiazole derivatives are also applied in materials science, particularly in the development of organic electronics and photoluminescent materials:
- Organic Light-Emitting Diodes (OLEDs) : The photoluminescent properties of oxadiazole-based compounds are exploited in the design of OLEDs. These materials can serve as efficient electron-transporting and emissive layers in OLEDs due to their excellent thermal and chemical stability, high photoluminescent quantum yield, and the presence of potential coordination sites for metal ions (Sharma, Om, & Sharma, 2022).
特性
IUPAC Name |
5-phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-6-15(7-3-1)18-19-17(20-22-18)14-8-10-16(11-9-14)21-12-4-5-13-21/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBMJCVICUOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)


![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)